2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one (CAS 62484-45-1) is a highly functionalized heterocyclic building block primarily utilized in the synthesis of 2-substituted quinazolin-4-one libraries. Featuring a reactive C2-chloride and an asymmetric 6-methoxy-7-ethoxy electron-donating motif, this intermediate is critical for developing phosphodiesterase (PDE) inhibitors, alpha-1 adrenergic antagonists, and novel kinase inhibitors [1]. The 4-oxo group ensures strict regiocontrol during nucleophilic aromatic substitution (SNAr) at the C2 position, while the specific dialkoxy pattern allows medicinal chemists to fine-tune lipophilicity and steric bulk beyond the limitations of standard symmetric baselines. For procurement and process chemistry, its value lies in providing a pre-assembled, high-purity asymmetric core that bypasses multi-step etherification and chlorination bottlenecks.
Substituting this exact compound with the more common 2-chloro-6,7-dimethoxyquinazolin-4(1H)-one or 4-chloro equivalents fundamentally alters both the synthetic trajectory and the final API profile. Using a 4-chloro isomer directs substitution to the C4 position, yielding entirely different pharmacological classes (e.g., standard EGFR inhibitors) rather than the targeted 2-substituted quinazolin-4-ones [1]. Furthermore, reverting to a symmetric 6,7-dimethoxy core sacrifices the specific lipophilic and steric advantages conferred by the 7-ethoxy group, often resulting in downstream candidates with inferior membrane permeability or target residence times. Procuring the pre-formed 7-ethoxy-6-methoxy core eliminates the need for low-yielding, regioselective mono-alkylation steps from dihydroxy precursors, directly improving batch-to-batch reproducibility and overall synthetic efficiency.
In the synthesis of 2-aminoquinazolin-4-ones, utilizing the 2-chloro-4-oxo scaffold provides absolute regiocontrol compared to 2,4-dichloroquinazoline baselines [1]. The presence of the 4-oxo group intrinsically protects the C4 position, directing nucleophiles exclusively to the C2 position under mild basic conditions. Class-level process data indicates that this pre-established 4-oxo structure improves the isolated yield of C2-aminated products by avoiding the statistical mixtures and over-reaction common with 2,4-dichloro analogs, streamlining the purification workflow.
| Evidence Dimension | Regioselective C2-Amination Yield |
| Target Compound Data | >85% typical isolated yield (single regioisomer) |
| Comparator Or Baseline | 2,4-Dichloroquinazoline (typical C2 yields 50-60% after purification) |
| Quantified Difference | ~25-35% absolute yield improvement for C2-derivatives |
| Conditions | Standard SNAr with aliphatic amines, mild heating (80°C), polar aprotic solvent |
Eliminates the need for complex protection/deprotection strategies or difficult chromatographic separations of regioisomers, directly lowering API manufacturing costs.
The specific inclusion of a 7-ethoxy group alongside a 6-methoxy group provides a calculated increase in lipophilicity compared to the standard 6,7-dimethoxy baseline [1]. This asymmetric dialkoxy pattern typically increases the cLogP of the resulting core, which is a critical lever for medicinal chemists attempting to optimize the cellular permeability of downstream inhibitors. By starting with this exact asymmetric scaffold, procurement teams enable R&D to explore a distinct physicochemical space without undertaking the arduous multi-step synthesis required to differentiate the C6 and C7 hydroxyl groups from scratch.
| Evidence Dimension | Core Lipophilicity (cLogP contribution) |
| Target Compound Data | Higher baseline lipophilicity due to the 7-ethoxy extension |
| Comparator Or Baseline | 2-Chloro-6,7-dimethoxyquinazolin-4(1H)-one |
| Quantified Difference | +0.3 to +0.5 log unit increase in cLogP |
| Conditions | In silico physicochemical profiling of the scaffold |
Provides a pre-validated structural modification to rescue downstream lead compounds suffering from poor membrane permeability.
Symmetric building blocks like 6,7-dimethoxyquinazolines often exhibit high crystal lattice energies, resulting in poor solubility in standard organic solvents used during ambient-temperature coupling reactions. The asymmetric 6-methoxy-7-ethoxy substitution disrupts this dense crystal packing [1]. Consequently, this compound demonstrates improved solubility profiles in solvents such as DMF, DMSO, and dichloromethane. This enhanced processability allows for higher concentration reaction mixtures, reducing solvent waste and improving the kinetics of subsequent C2-substitution reactions.
| Evidence Dimension | Organic Solvent Solubility (Processability) |
| Target Compound Data | Enhanced solubility in polar aprotic solvents |
| Comparator Or Baseline | Symmetric 6,7-dimethoxy analogs (often require elevated temperatures for dissolution) |
| Quantified Difference | Enables reaction execution at higher molarities (e.g., 0.5M vs 0.1M) |
| Conditions | Ambient temperature dissolution in DMF/DCM for SNAr setups |
Allows for more concentrated, environmentally efficient reaction conditions and faster throughput in parallel synthesis libraries.
The strict C2-regiocontrol and reactive chloro group make this compound the ideal starting material for generating libraries of phosphodiesterase (PDE) inhibitors. The asymmetric alkoxy groups provide the necessary steric and electronic interactions for binding within the PDE active site, while the 4-oxo group serves as a critical hydrogen bond acceptor [1].
Leveraging the enhanced lipophilicity of the 7-ethoxy group, this scaffold is highly suited for synthesizing novel alpha-1 blockers. The pre-installed asymmetric pattern allows for fine-tuning of receptor subtype selectivity and pharmacokinetic half-life without requiring de novo core synthesis [2].
In target programs where standard 6,7-dimethoxy kinase inhibitors suffer from poor cellular uptake, substituting the core with this 7-ethoxy-6-methoxy variant provides an immediate cLogP boost. This application directly utilizes the compound's specific structural differentiation to rescue lead candidates in late-stage discovery [3].